molecular formula C7H14N2O B13166878 N-[(3-aminocyclobutyl)methyl]acetamide

N-[(3-aminocyclobutyl)methyl]acetamide

Cat. No.: B13166878
M. Wt: 142.20 g/mol
InChI Key: YBZVELKPZXDIBP-UHFFFAOYSA-N
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Description

N-[(3-aminocyclobutyl)methyl]acetamide is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . It is characterized by the presence of an acetamide group attached to a 3-aminocyclobutylmethyl moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminocyclobutyl)methyl]acetamide typically involves the reaction of 3-aminocyclobutylmethanol with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminocyclobutyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(3-aminocyclobutyl)methyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-aminocyclobutyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-aminocyclopropyl)methyl]acetamide
  • N-[(3-aminocyclopentyl)methyl]acetamide
  • N-[(3-aminocyclohexyl)methyl]acetamide

Comparison

N-[(3-aminocyclobutyl)methyl]acetamide is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and biological properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The cyclobutyl ring may influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]acetamide

InChI

InChI=1S/C7H14N2O/c1-5(10)9-4-6-2-7(8)3-6/h6-7H,2-4,8H2,1H3,(H,9,10)

InChI Key

YBZVELKPZXDIBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CC(C1)N

Origin of Product

United States

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